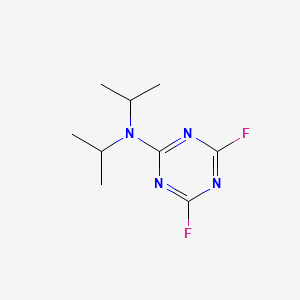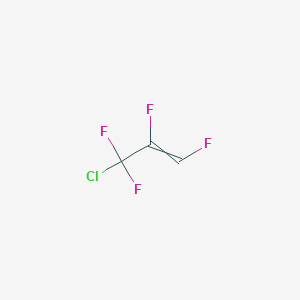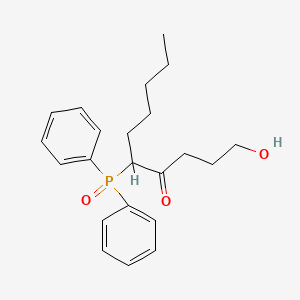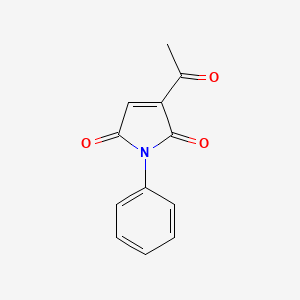phosphanium nitrate CAS No. 89637-51-4](/img/structure/B14404823.png)
[3-(2-Methyl-1,3-dithian-2-yl)propyl](triphenyl)phosphanium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 2-methyl-1,3-dithian-2-yl propyl chain, with a nitrate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as 3-(2-methyl-1,3-dithian-2-yl)propyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting phosphonium salt is then treated with silver nitrate to form the nitrate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phosphine and dithiane derivatives.
Substitution: The nitrate anion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylphosphine and dithiane derivatives.
Substitution: Various phosphonium salts with different anions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and can be used in Wittig reactions to form alkenes.
Biology
In biological research, this compound is explored for its potential as a mitochondrial targeting agent. The triphenylphosphonium group facilitates the delivery of the compound to mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine
In medicine, 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is investigated for its potential therapeutic applications. Its ability to target mitochondria makes it a candidate for drug delivery systems aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure allows for the design of novel catalytic systems for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group enables the compound to cross the mitochondrial membrane and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphonium chloride: A similar compound with a chloride anion.
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium bromide: A bromide analog of the nitrate compound.
Uniqueness
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is unique due to its combination of a dithiane moiety and a triphenylphosphonium group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
89637-51-4 |
|---|---|
Formule moléculaire |
C26H30NO3PS2 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
3-(2-methyl-1,3-dithian-2-yl)propyl-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C26H30PS2.NO3/c1-26(28-21-12-22-29-26)19-11-20-27(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25;2-1(3)4/h2-10,13-18H,11-12,19-22H2,1H3;/q+1;-1 |
Clé InChI |
WJIXQTWIDHNENH-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


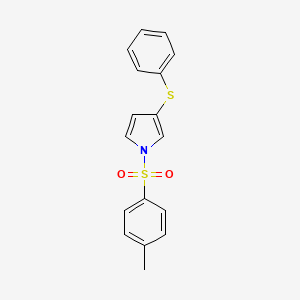
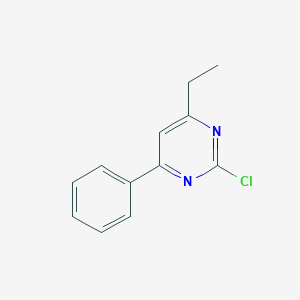
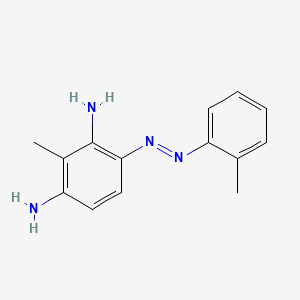

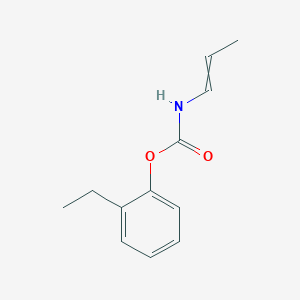
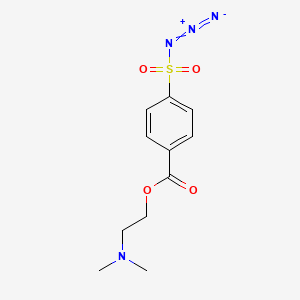
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
